molecular formula C28H32Cl2N4O B560290 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride

Cat. No.: B560290
M. Wt: 511.5 g/mol
InChI Key: HEZIOTGUXSPDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 277011A is a highly selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in treating addiction and other neuropsychiatric disorders. The compound exhibits high affinity for the dopamine D3 receptor, with significant selectivity over other receptor subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 277011A can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of SB 277011A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SB 277011A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SB 277011A with modified functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; dihydrochloride
  • Molecular Formula : C28H30Cl2N4O
  • Molecular Weight : 511.491 g/mol
  • CAS Number : 1226917-67-4

Structural Features

The compound features a quinoline core linked to a cyclohexyl group and a cyano-substituted tetrahydroisoquinoline moiety. This unique structure enables its selective interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neurological conditions.

Neuropharmacology

  • Dopamine D3 Receptor Antagonism :
    • SB 277011A acts as a selective antagonist of the dopamine D3 receptor with a pKi value of 7.95, demonstrating over 100-fold selectivity over D2 receptors. This selectivity is crucial for studying the role of D3 receptors in neuropsychiatric disorders such as schizophrenia and drug addiction.
  • Potential Treatment for Substance Use Disorders :
    • Research indicates that compounds like SB 277011A may serve as effective treatments for substance use disorders by modulating dopamine signaling pathways without the full agonistic effects associated with traditional dopaminergic therapies .
  • Allosteric Modulation :
    • The compound has been shown to exhibit allosteric modulation of dopamine receptors, allowing it to fine-tune receptor activity without direct competition with dopamine itself. This property may lead to reduced side effects compared to conventional treatments.

Oncology

  • Anticancer Activity :
    • Quinoline derivatives, including SB 277011A, have been explored for their anticancer properties. Their mechanisms may involve interference with cellular signaling pathways critical for tumor growth and proliferation .
  • Mechanism of Action :
    • The specific mechanisms by which SB 277011A exerts its anticancer effects are still under investigation but may include induction of apoptosis in cancer cells and inhibition of angiogenesis .

Study on Dopamine Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers explored the structural basis of partial agonism at the D3 receptor using SB 277011A as a reference compound. The findings suggest that selective antagonism at the D3 receptor could be leveraged to develop new treatments for addiction and other neuropsychiatric disorders .

Anticancer Research

Recent investigations into quinoline-based compounds have underscored their potential in cancer therapy. Studies indicate that these compounds can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . Further research is needed to elucidate the specific mechanisms through which SB 277011A exerts its anticancer effects.

Mechanism of Action

SB 277011A exerts its effects by selectively binding to and antagonizing the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and reinforcement processes. By blocking the dopamine D3 receptor, SB 277011A reduces the reinforcing effects of addictive substances such as nicotine and cocaine, thereby helping to prevent relapse in individuals with addiction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB 277011A is unique due to its high selectivity and affinity for the dopamine D3 receptor, with minimal activity at other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of dopamine D3 receptors in various physiological and pathological processes .

Q & A

Basic Questions

Q. Q1. What are the primary analytical techniques for confirming the molecular structure of this compound?

Methodological Answer: To confirm the structure, researchers should employ:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H) and carbons (¹³C) to verify substituent positions (e.g., cyclohexyl, isoquinoline, and quinoline moieties). Anomalies in aromatic proton splitting patterns may indicate steric hindrance or electronic effects .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., via ESI+ or MALDI-TOF) with ppm-level mass accuracy to confirm the dihydrochloride salt form .
  • X-ray Crystallography: For crystalline derivatives, determine bond angles and spatial arrangement of substituents, especially to resolve stereochemistry in the cyclohexyl group .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with ≥0.5 m/s airflow .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. Q3. How can researchers optimize synthetic routes to improve yield and purity?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors: Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%).
  • Response Variables: Yield (%) and HPLC purity (≥95%).

Table 1: Example DoE Results for Amide Coupling Step

ConditionCatalyst (mol%)SolventYield (%)Purity (%)
11DMF6291
23THF7895
35DMF8597

Optimal conditions (Entry 3) prioritize high catalyst loading in polar aprotic solvents. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Q4. How can computational modeling resolve contradictions in predicted vs. observed bioactivity data?

Methodological Answer: Discrepancies between in silico predictions (e.g., molecular docking) and in vitro assays may arise from:

  • Solvent Effects: Use COSMO-RS simulations to account for solvation free energy differences in biological buffers .
  • Conformational Flexibility: Perform molecular dynamics (MD) simulations (10–100 ns) to assess ligand-receptor binding stability under physiological pH and temperature .
  • Protonation States: Predict dominant ionization states at pH 7.4 using pKa calculators (e.g., MarvinSuite) to refine docking scores .

Example Workflow:

Dock the compound into a target protein (e.g., kinase) using AutoDock Vina.

Compare binding poses with experimental IC₅₀ values.

Reconcile outliers by simulating explicit water models in GROMACS .

Q. Q5. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
  • Crystallization Control: Use seed crystals and anti-solvent gradients (e.g., ethanol/water) to ensure consistent particle size distribution (PSD) for bioavailability studies .
  • Stability Studies: Accelerate degradation under ICH Q1A conditions (40°C/75% RH for 6 months) to identify hygroscopicity or photodegradation pathways .

Q. Q6. How can researchers validate target engagement in cellular assays despite low solubility?

Methodological Answer:

  • Solubility Enhancement: Prepare stock solutions in DMSO with ≤0.1% final concentration. Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for in vitro delivery .
  • Orthogonal Assays: Combine fluorescence polarization (binding) with cellular thermal shift assays (CETSA) to confirm target engagement independently of solubility .
  • Negative Controls: Include structurally analogous inactive compounds (Table 2) to rule out off-target effects.

Table 2: Structural Analogs for Validation

CompoundKey ModificationBioactivity (IC₅₀, nM)
Target CompoundNone12 ± 2
Analog A (N-desethyl)Ethyl → H on quinoline>1000
Analog B (Cyano → Nitrile)Cyano → NO₂ on isoquinoline450 ± 45

Q. Q7. What statistical methods address contradictory results in dose-response studies?

Methodological Answer:

  • Bootstrap Resampling: Generate 95% confidence intervals for EC₅₀ values to assess overlap between replicates .
  • Hill Slope Analysis: Use nonlinear regression (GraphPad Prism) to detect cooperative binding (slope >1) or antagonism (slope <1) .
  • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude aberrant data points from high-throughput screening .

Properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOTGUXSPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.